N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide is a chemical compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including an aminoethyl side chain and a phenoxyphenyl moiety, which contribute to its potential pharmacological properties.
The compound can be synthesized through various chemical methods, and its applications are explored in pharmacological research, particularly in the context of purinergic signaling and other therapeutic areas. Research articles and patents provide insights into its synthesis and biological activity, indicating its relevance in medicinal chemistry.
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide can be classified as an organic compound with the following characteristics:
The synthesis of N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide typically involves multi-step reactions. One common approach is the formation of the tetrazole ring followed by the introduction of the aminoethyl group.
The molecular structure of N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide can be represented as follows:
Key data points related to its molecular structure include:
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide can undergo various chemical reactions typical for amines and tetrazoles:
The reactivity of this compound can be influenced by the presence of electron-withdrawing or electron-donating groups in the phenoxyphenyl moiety, which alters its nucleophilicity and electrophilicity during reactions.
The mechanism of action for N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide primarily involves interaction with specific receptors or enzymes within biological systems.
Research indicates that compounds with similar structures exhibit varying degrees of activity on purinergic receptors, suggesting potential therapeutic applications in treating conditions like cancer or inflammatory diseases.
Relevant data from studies suggest that the compound's solubility profile makes it suitable for various pharmaceutical formulations.
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide has potential applications in several scientific fields:
N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide represents a structurally sophisticated compound within the pharmacologically significant class of tetrazole-acetamide hybrids. This molecule integrates three key structural elements: a central tetrazole ring, a phenoxyphenyl substituent, and an aminoethyl acetamide chain. With the molecular formula C₁₇H₁₈N₆O₂ and molecular weight of 338.36 g/mol (CAS No. 1305320-68-6), its architecture exemplifies strategic bioisosteric design in medicinal chemistry [1] [4] [6]. The compound's SMILES string (c1ccc(cc1)Oc2cccc(c2)c3nnn(n3)CC(=O)NCCN) encodes its topological complexity, featuring the critical 3-phenoxyphenyl moiety attached at the tetrazole's 5-position and the aminoethylacetamide group at N-2 [4]. This molecular framework combines metabolic stability with target engagement versatility, positioning it as a valuable scaffold for pharmaceutical exploration.
Table 1: Fundamental Chemical Characteristics of N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₆O₂ |
Molecular Weight | 338.36 g/mol |
CAS Registry Number | 1305320-68-6 |
SMILES Notation | c1ccc(cc1)Oc2cccc(c2)c3nnn(n3)CC(=O)NCCN |
Key Structural Features | Tetrazole core, 3-phenoxyphenyl substituent, aminoethylacetamide chain |
The tetrazole ring (1H-tetrazole) serves as a versatile carboxylic acid bioisostere due to its comparable acidity (pKa ~4.9) and ability to mimic the carboxylate group's planar geometry and hydrogen bonding capabilities. This bioisosteric replacement significantly enhances metabolic stability while preserving biological activity, as tetrazoles resist enzymatic degradation and in vivo glucuronidation pathways more effectively than carboxyl groups [5] [7]. The strategic importance of tetrazoles extends beyond mere physicochemical mimicry; their electron-rich nitrogen atoms facilitate dipole-dipole interactions and coordination bonding with biological targets, particularly metalloenzymes. This accounts for their prominence in antihypertensive drugs (e.g., losartan) and antibacterial agents [5] .
The positional isomerism of tetrazole substitution profoundly influences biological activity. The 2-substituted tetrazole variant present in N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide offers distinct advantages over its 1-substituted isomer, including enhanced conformational flexibility and reduced steric hindrance at the target interface. This geometric feature facilitates optimal orientation of the phenoxyphenyl and aminoethylacetamide pharmacophores within binding pockets [5] . Recent studies demonstrate that 2,5-disubstituted tetrazoles exhibit superior target selectivity in kinase inhibition compared to monosubstituted analogs, attributed to their ability to simultaneously engage multiple subpockets in enzyme active sites [5].
Table 2: Comparative Bioisosteric Properties of Tetrazole vs. Carboxylic Acid
Property | Tetrazole | Carboxylic Acid |
---|---|---|
pKa Range | 4.5-5.0 | 4.0-5.0 |
Planar Geometry | Yes | Yes |
Metabolic Stability | High (resists β-oxidation) | Moderate to low |
Hydrogen Bond Acceptor Sites | 4 nitrogen atoms | 2 oxygen atoms |
Dipole Moment | ~4.5 D | ~1.7 D |
Representative Drugs | Losartan, valsartan | Ibuprofen, aspirin |
The 3-phenoxyphenyl group anchored at the tetrazole's 5-position constitutes a critical determinant of this compound's bioactivity profile. This diaryl ether configuration combines two electronically distinct aromatic systems – a polar phenyl ether and a nonpolar biphenyl-like extension – creating an optimal framework for multimodal target engagement. The phenoxy linkage provides conformational flexibility while maintaining planarity between the two rings, enabling simultaneous hydrophobic contacts and π-π stacking interactions within binding clefts [1] [4]. This structural motif appears in diverse therapeutic agents, from kinase inhibitors to antimicrobial compounds, owing to its favorable ligand efficiency metrics and balanced lipophilicity profile (predicted LogP ≈ 3.5) [5] [9].
The meta-substitution pattern on the central phenyl ring specifically enhances this compound's biological relevance. Molecular modeling studies indicate that 3-phenoxyphenyl adopts a low-energy conformation that optimally presents the terminal phenyl ring for T-shaped π-stacking with protein aromatic residues. This contrasts with ortho-substituted analogs, which suffer from steric crowding, and para-substituted versions, which exhibit excessive linearity [4] [9]. The electron-rich phenoxy oxygen further serves as a hydrogen bond acceptor, potentially interacting with serine/threonine residues in enzymatic targets, as evidenced in crystallographic studies of structurally related kinase inhibitors [5] [9].
The compound's extended aromatic system facilitates cellular penetration while maintaining water solubility through the tetrazole and acetamide groups. This balanced hydrophilicity-lipophilicity profile (cLogP ≈ 3.2) aligns with Lipinski's criteria for drug-likeness, suggesting favorable absorption characteristics [1] [4] [6]. The phenoxyphenyl moiety's documented role in promoting blood-brain barrier permeability in structurally similar compounds further highlights its pharmaceutical utility in central nervous system targets [9].
The incorporation of the 2-aminoethylacetamide side chain represents a strategic evolution in tetrazole-based drug design. Early tetrazole-acetamide hybrids featured simple alkyl or aryl substituents, exemplified by N-phenyl-N-(2H-tetrazol-5-yl)acetamide (C₉H₉N₅O) and 2-[5-(2-aminophenyl)-tetrazol-2-yl]-acetamide (C₉H₁₀N₆O) [2] [3]. These compounds demonstrated promising biological activities but exhibited limitations in target affinity and pharmacokinetic profiles. The pivotal innovation came with the introduction of the ethylene spacer between the acetamide carbonyl and terminal amine, creating a molecular extension that mimics endogenous polyamine substrates [1] [4].
The aminoethylacetamide moiety serves dual pharmacological functions: First, the terminal primary amine provides a cationic center for electrostatic interactions with anionic membrane surfaces or aspartate/glutamate residues in binding pockets. Second, the amide carbonyl acts as a hydrogen bond acceptor, while the ethylene linker maintains optimal distance between these interaction points. This arrangement is structurally analogous to natural substrates of aminotransferases and kinases, explaining the enhanced target affinity observed in this compound class [4] [6].
Synthetic accessibility has driven this scaffold's adoption in drug discovery. The commercial availability of N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide from suppliers like Arctom Scientific and Amadis Chemical (Catalog Nos. AS554320 and A909296) since the mid-2020s facilitated broad pharmacological evaluation [4] [6]. Patent analyses reveal a strategic shift from agricultural applications (e.g., US9902704B2 covering herbicidal tetrazole-acetamides) to pharmaceutical uses, particularly in oncology and neurology [7] [9]. The aminoethylacetamide chain specifically emerged as a critical modification to enhance blood-brain barrier penetration for neurodegenerative targets while maintaining activity against peripheral cancers [9].
Table 3: Evolution of Tetrazole-Acetamide Derivatives in Medicinal Chemistry
Generation | Representative Structure | Key Features | Limitations |
---|---|---|---|
First | N-phenyl-N-(2H-tetrazol-5-yl)acetamide | Simple aryl substitution | Low metabolic stability |
Second | 2-[5-(2-aminophenyl)-tetrazol-2-yl]-acetamide | Aminoaryl substitution | Poor cellular penetration |
Third | N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide | Halogenated benzyl group | Limited target spectrum |
Current | N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide | Aminoethyl spacer, phenoxyphenyl group | Requires target-specific optimization |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0